molecular formula C17H22N2O2 B12119885 1-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]-4-methylpiperazine

1-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]-4-methylpiperazine

Cat. No.: B12119885
M. Wt: 286.37 g/mol
InChI Key: QYYOMKLESNHOQO-UHFFFAOYSA-N
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Description

1-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]-4-methylpiperazine is a synthetic piperazine derivative characterized by a benzofuran core substituted with acetyl and 4-methylpiperazine moieties. The benzofuran moiety contributes to aromatic stacking interactions, while the 4-methylpiperazine group enhances solubility and modulates pharmacokinetics .

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-1-(4-methylpiperazin-1-yl)ethanone

InChI

InChI=1S/C17H22N2O2/c1-12-8-13(2)17-14(11-21-15(17)9-12)10-16(20)19-6-4-18(3)5-7-19/h8-9,11H,4-7,10H2,1-3H3

InChI Key

QYYOMKLESNHOQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)N3CCN(CC3)C)C

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Structural Insights :

  • Benzofuran vs. Naphthalene/Phenyl : The benzofuran core (target compound) offers rigidity and planar aromaticity, contrasting with the naphthalene group in , which enhances hydrophobicity and π-π stacking.
  • Acetyl vs. Propargyl Linkers : The acetyl group in the target compound may reduce steric hindrance compared to the propargyl linker in , which introduces conformational flexibility.

Immunomodulatory Agents

The naphthaleneoxypropargyl-containing analog () demonstrated dose-dependent stimulation of CD4+ and CD8+ T-cell populations in murine models under aseptic inflammation and heavy metal exposure. Its β-cyclodextrin complex improved bioavailability, suggesting formulation advantages over non-complexed piperazines.

Enzyme Inhibitors

  • Cytochrome P450 2A13 Inhibitors : 1-(3-Chlorobenzyl)-4-methylpiperazine () showed >90% inhibition at 10 µM, with selectivity over hepatic CYP2A4. This contrasts with benzofuran derivatives, which lack reported CYP activity.
  • Hemozoin Formation Inhibitors : Imidazopyridine-piperazine hybrids (e.g., compound 48 in ) achieved IC50 values of 0.8 µM against Plasmodium falciparum, leveraging fluorine substituents for target binding.

Receptor Ligands

Arylpiperazines like 1-(2-chlorophenyl)-4-methylpiperazine () exhibited nanomolar affinity for 5-HT1A receptors (Ki = 2.3 nM), attributed to the 2-chlorophenyl group’s electron-withdrawing effects.

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